molecular formula C10H8ClN3O2 B1347524 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 88958-14-9

1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1347524
CAS RN: 88958-14-9
M. Wt: 237.64 g/mol
InChI Key: KIIHNAFDWWCCQJ-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH) and a chlorophenyl group (a benzene ring with a chlorine atom attached) .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through cyclocondensation reactions . For example, 1-(3-chlorophenyl)piperazine can be synthesized through the reaction of diethanolamine with m-chloroaniline .

Scientific Research Applications

  • Catalytic Applications of Schiff-Base Metal Complexes

    • Application : The ligand named 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine Schiff base was obtained with the method of mixing 2-amino pyridine with 3-chloro benzaldehyde in methanol as an initial material. Transition metals, like Cu (II), were added to the prepared ligand as a dopant. The catalytic activities of the complex were studied using Claisen–Schmidt condensation for the synthesis of chalcone derivatives employed using three different catalysts by an ultrasonication method .
    • Method : Equimolar concentrations of 2-amino pyridine with 3- Chloro benzaldehyde in ethanol were used as a solvent .
    • Results : The results reveal that the Cu (II) complex showed remarkable catalytic activity and good yield compared to the other catalysts .
  • Synthesis of Borinic Acid Derivatives

    • Application : Borinic acids [R 2 B (OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
    • Method : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
    • Results : As well as some applications of borinic acids in cross-coupling reactions, or as bioactive compounds, they have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
  • Synthesis of Anticonvulsant Compounds

    • Application : The cyclocondensation of 1 or 2 with aminoacetic acid yielded in 3-(2-chlorophenyl)-(3) and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-(4) acetic acids. The final compounds were obtained in the coupling reaction of intermediates with equimolar amounts of appropriate 4-arylpiperazines in the presence of carbonyldiimidazole (CDI) .
    • Method : The cyclocondensation of 1 or 2 with aminoacetic acid yielded in 3-(2-chlorophenyl)-(3) and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-(4) acetic acids .
    • Results : The final compounds were obtained in the coupling reaction of intermediates with equimolar amounts of appropriate 4-arylpiperazines in the presence of carbonyldiimidazole (CDI) .
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives

    • Application : Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . These compounds are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide .
    • Method : Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols .
    • Results : Boronic acids have found tremendous utility in organic synthesis . They are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) .
  • Recent Advances in the Synthesis of Borinic Acid Derivatives

    • Application : Borinic acids [R2B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
    • Method : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
    • Results : Borinic acids have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Application : This research reports catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .
    • Method : Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
    • Results : This is a valuable but previously unknown transformation .
  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Application : This research reports catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .
    • Method : Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
    • Results : This is a valuable but previously unknown transformation .
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives

    • Application : Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom .
    • Method : These compounds are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide .
    • Results : Boronic acids have found tremendous utility in organic synthesis . They are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) .
  • Recent Advances in the Synthesis of Borinic Acid Derivatives

    • Application : Borinic acids [R2B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
    • Method : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
    • Results : Borinic acids have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

properties

IUPAC Name

1-(3-chlorophenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIHNAFDWWCCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356942
Record name 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

88958-14-9
Record name 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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